![molecular formula C17H15N3O3 B2720951 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide CAS No. 2034497-99-7](/img/structure/B2720951.png)
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The furan and pyridine rings are connected by a methylene bridge. The compound also contains a methoxy group and a nicotinamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a series of simultaneous multi bond-forming reactions . These reactions enable the construction of structurally diverse compounds through combinatorial interactions between simple starting materials, leading to the target products by one-pot operation . In the case of furan derivatives, they are important intermediates for the synthesis of oxygenated natural products .Molecular Structure Analysis
The molecular structure of “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” is complex due to the presence of multiple rings and functional groups. The furan and pyridine rings contribute to the aromaticity of the compound, while the methoxy group and nicotinamide moiety add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the use of catalysts and specific reaction conditions . For instance, the reaction of cyclohexyl isocyanide, benzaldehyde, and 1,3-di(pyridin-2-yl)propane-1,3-dione in dichloroethane at reflux condition can lead to the formation of a similar compound .Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety in this compound has been explored for its anti-fibrotic properties. Researchers have designed and synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives, evaluating their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds “ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate” (12m) and “ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate” (12q) exhibited potent anti-fibrotic activities, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. Their IC50 values were 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.
Synthesis of Polysubstituted Furans
The compound’s pyridine and furan moieties can be harnessed for synthesizing polysubstituted furans. A one-pot, catalyst-free synthesis of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones has been reported. This versatile reaction involves 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Polysubstituted furans find applications in medicinal chemistry and materials science.
Indole Derivatives and Biological Potential
While not directly related to the compound, it’s interesting to note that indole derivatives exhibit diverse biological activities. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, plays a crucial role in plant growth and development . Although not specific to our compound, this highlights the broader significance of heterocyclic structures in biology.
Future Directions
The future directions for research on “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide” could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation . Additionally, the compound’s potential applications in drug discovery could be investigated, given the biological activities exhibited by many furan derivatives .
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDANFZLICFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.